molecular formula C5H9NO4 B3067147 O-acetylserine CAS No. 4985-36-8

O-acetylserine

Cat. No.: B3067147
CAS No.: 4985-36-8
M. Wt: 147.13 g/mol
InChI Key: VZXPDPZARILFQX-UHFFFAOYSA-N
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Description

O-acetylserine is an α-amino acid with the chemical formula HO₂CCH(NH₂)CH₂OC(O)CH₃. It is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants. This compound is biosynthesized by the acetylation of serine by the enzyme serine transacetylase .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-acetylserine is synthesized by the enzyme serine acetyltransferase, which transfers an acetyl group from acetyl-CoA to serine . This reaction can be represented as: [ \text{Serine} + \text{Acetyl-CoA} \rightarrow \text{this compound} + \text{CoA} ]

Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically modified microorganisms that overexpress serine acetyltransferase. These microorganisms are engineered to be resistant to feedback inhibition by cysteine, allowing for higher yields of this compound .

Chemical Reactions Analysis

Types of Reactions: O-acetylserine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Sulfide Sources: Used in the enzymatic conversion of this compound to cysteine.

    Acidic or Basic Conditions: Used for hydrolysis reactions.

Major Products:

    Cysteine: Formed by the substitution reaction with sulfide.

    Serine and Acetic Acid: Formed by hydrolysis.

Mechanism of Action

O-acetylserine exerts its effects primarily through its role as an intermediate in cysteine biosynthesis. The enzyme this compound (thiol)-lyase catalyzes the conversion of this compound to cysteine by replacing the acetoxy group with a sulfide group . This reaction is crucial for maintaining sulfur homeostasis in cells.

Comparison with Similar Compounds

Uniqueness: this compound is unique in its role as an intermediate in the biosynthesis of cysteine. Unlike serine, which is a common amino acid, this compound specifically participates in sulfur assimilation pathways. Compared to cysteine, this compound is an intermediate rather than a final product, making it a crucial regulatory point in the pathway .

Properties

IUPAC Name

3-acetyloxy-2-aminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPDPZARILFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863475
Record name O-Acetyl-DL-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4985-36-8, 89417-53-8, 5147-00-2
Record name O-Acetylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC408393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC226230
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-16549
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Acetyl-DL-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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